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molecular formula C14H16O2 B3029979 cresol CAS No. 84989-04-8

cresol

Cat. No. B3029979
M. Wt: 216.27 g/mol
InChI Key: PHVAHRJIUQBTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06828079B2

Procedure details

Into a 1 L four-necked flask equipped with a reflux tube, stirring apparatus and thermometer were charged 87.3 g of m-cresol, 131.0 g of p-cresol, 6.1 g of oxalic acid dihydrate, 59.3 g of 90% acetic acid and 203 g of methyl isobutyl ketone and the mixture was heated up to 80° C. Into this was dropped 94.2 g of a 37% formaldehyde aqueous solution over 1 hour. Thereafter, the mixture was heated up to reflux temperature and kept at the same temperature for 12 hours. The resulted reaction solution was diluted with methyl isobutyl ketone, and washed with water and dehydrated, to obtain a 38.0% methyl isobutyl ketone solution of a novolak resin. 384 g of this resin solution was charged into a 5 L bottom-discharging type flask, diluted with 574 g of methyl isobutyl ketone, and 764 g of n-heptane was charged and the mixture was stirred at 60° C. and allowed to stand still, then, separated to obtain a novolak resin solution in the lower layer. This novolak resin solution was diluted with propylene glycol methyl ether acetate and then concentrated, to obtain a propylene glycol methyl ether acetate solution of a novolak resin. This resin is called resin A6.
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
solvent
Reaction Step One
Quantity
59.3 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
384 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
574 g
Type
solvent
Reaction Step Five
Quantity
764 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[C:11]([CH3:16])[CH:10]=1.O.O.C(O)(=O)C(O)=O.C=O>C(C(C)=O)C(C)C.C(OC(C)COC)(=O)C.CCCCCCC.C(O)(=O)C>[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH:13]1[C:14]([OH:15])=[CH:9][CH:10]=[C:11]([CH3:16])[CH:12]=1 |f:2.3.4,10.11|

Inputs

Step One
Name
Quantity
87.3 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
131 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
6.1 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
203 g
Type
solvent
Smiles
C(C(C)C)C(=O)C
Name
Quantity
59.3 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
resin
Quantity
384 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Five
Name
Quantity
574 g
Type
solvent
Smiles
C(C(C)C)C(=O)C
Name
Quantity
764 g
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(COC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring apparatus and thermometer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 L four-necked flask equipped with a reflux tube
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
The resulted reaction solution
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain a 38.0% methyl isobutyl ketone solution of a novolak resin
ADDITION
Type
ADDITION
Details
was charged
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C.
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
to obtain a novolak resin solution in the lower layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1=C(C=CC=C1O)C.C1=CC(=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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